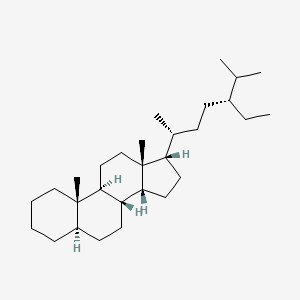

Alpha,beta,beta 20r 24r-ethylcholestane

Description

Significance of Steranes as Molecular Fossils in Sedimentary Systems

Steranes are complex saturated hydrocarbons that are considered molecular fossils, or biomarkers. nih.gov They are derived from the diagenetic alteration of sterols, which are essential components of eukaryotic cell membranes. researchgate.net The preservation of the basic steroid skeleton over millions of years of burial in sedimentary rock allows for the correlation of these fossil molecules with their biological precursors. researchgate.net This makes steranes invaluable tools in organic geochemistry for providing insights into the organisms and environmental conditions of the deep past. nih.gov

The presence of steranes in ancient rocks is a key indicator of eukaryotic life, as complex sterols with modified side chains are unique to eukaryotes. nih.gov Furthermore, since sterol biosynthesis is an oxygen-intensive process, the detection of steranes in geological records also signals the presence of aerobic metabolic processes. nih.gov The distribution and relative abundance of different steranes, such as C27, C28, and C29 steranes, can provide information about the types of organisms that contributed to the organic matter in a given sedimentary environment. For instance, C27 steranes are often associated with marine algae, while C29 steranes are typically linked to higher plants. taylorandfrancis.comscielo.br

Overview of Alpha,beta,beta 20R 24R-Ethylcholestane within the C29 Sterane Family

This compound is a specific stereoisomer of a C29 sterane. The "C29" designation refers to the total number of carbon atoms in the molecule. C29 steranes, as a group, are significant biomarkers because their primary precursors are sterols commonly found in higher plants and green algae. researchgate.net The presence of 24-ethylcholestane and its various isomers in sedimentary rocks and petroleum is therefore often interpreted as an indicator of terrestrial organic input.

The specific nomenclature "Alpha,beta,beta 20R 24R" refers to the stereochemistry of the molecule, which is the three-dimensional arrangement of its atoms. This particular configuration is a product of the diagenetic processes that alter the original biological sterol. During diagenesis, the original stereochemistry of the precursor molecule is often altered to more thermally stable forms. The "20R" and "24R" denote the specific configuration at carbon atoms 20 and 24 in the side chain of the sterane molecule. The "Alpha,beta,beta" refers to the configuration of the steroid nucleus.

Historical Context and Evolution of Sterane Biomarker Research

The study of molecular fossils began to gain significant traction in the mid-20th century with the advancement of analytical techniques such as gas chromatography and mass spectrometry (GC-MS). These technologies allowed for the separation and identification of individual compounds within complex mixtures of organic matter found in petroleum and ancient sediments.

Early research focused on identifying the basic structures of these molecular fossils and linking them to their biological precursors. This foundational work established the utility of compounds like steranes and hopanes as biomarkers. Over time, research has become more nuanced, with a greater focus on the stereochemistry and isotopic composition of these molecules.

A significant development in sterane biomarker research was the recognition that the ratios of different sterane isomers could be used to assess the thermal maturity of source rocks and petroleum. For example, the isomerization at carbon-20 in C29 steranes is a commonly used maturity parameter. taylorandfrancis.com More recent research has continued to refine the understanding of the sources of different steranes and their application in paleoenvironmental reconstruction. For instance, the discovery of 24-n-propylcholestanes as biomarkers for certain marine algae has provided a more specific tool for identifying marine-derived organic matter. nih.gov The ongoing evolution of analytical technologies, such as GC-MS/MS, continues to enhance the precision and detail of sterane biomarker analysis. scielo.br

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R,8R,9S,10S,13R,14R,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23-,24+,25+,26-,27+,28+,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBHKNPLNHLYHT-PJTCVQKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025801 | |

| Record name | alpha,beta,beta 20r 24r-Ethylcholestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71117-92-5 | |

| Record name | alpha,beta,beta 20r 24r-Ethylcholestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Stereochemical Characteristics of Alpha,beta,beta 20r 24r Ethylcholestane

Fundamental Cholestane (B1235564) Skeleton and Ring Designations (A, B, C, D)

At the core of Alpha,beta,beta 20R 24R-ethylcholestane is the fundamental cholestane skeleton. This structure is a saturated tetracyclic hydrocarbon, meaning it consists of four fused rings. researchgate.netcollegedunia.com Chemically, this skeleton is known as a cyclopentanoperhydrophenanthrene. pharmacy180.com

The structure comprises three six-membered cyclohexane (B81311) rings, designated A, B, and C, and one five-membered cyclopentane (B165970) ring, designated D. pharmacy180.comic.ac.ukresearchgate.net These rings are fused together, creating a rigid, three-dimensional framework. The conventional numbering system for steroids is applied to this skeleton to identify the specific carbon atoms within the structure. researchgate.netresearchgate.net

| Ring | Type | Number of Carbon Atoms |

| A | Cyclohexane | 6 |

| B | Cyclohexane | 6 |

| C | Cyclohexane | 6 |

| D | Cyclopentane | 5 |

This interactive table summarizes the ring system of the cholestane skeleton.

Stereoisomerism at Key Chiral Centers

The cholestane skeleton possesses several chiral centers, leading to a large number of possible stereoisomers. The specific spatial arrangement, or stereochemistry, of substituents at these centers defines the unique properties of each isomer.

Configurations at C-5, C-14, and C-17 Ring Junctions

α-configuration : The substituent is positioned below the plane of the ring system. pharmacy180.com

β-configuration : The substituent is positioned above the plane of the ring system. pharmacy180.com

Naturally occurring steroids typically have trans-fused B/C and C/D ring junctions. ic.ac.uk The configuration at C-5, however, can vary. In the context of this compound, the specific configurations are 5α, 14β, and 17β. nist.gov

Chirality at the C-20 and C-24 Acyclic Carbon Atoms

In addition to the ring junctions, chirality exists in the acyclic side chain attached at C-17. For ethylcholestane, the carbon atoms C-20 and C-24 are critical chiral centers. Their configuration is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules.

The designation "20R" indicates that at carbon 20, after assigning priorities to the attached groups, the sequence from highest to lowest priority proceeds in a clockwise direction. Similarly, "24R" specifies the clockwise configuration of substituents around the chiral center at carbon 24, where the ethyl group is located.

Specificity of Alpha,beta,beta Configuration

The nomenclature "Alpha,beta,beta" (αββ) is a shorthand notation used to specifically describe the stereochemistry at the key ring junctions of C-5, C-14, and C-17. nist.gov This designation is crucial for distinguishing between different diastereomers.

| Position | Configuration | Shorthand |

| C-5 | α (alpha) | α |

| C-14 | β (beta) | β |

| C-17 | β (beta) | β |

This interactive table details the specific stereochemistry denoted by the αββ configuration.

This 5α, 14β, 17β arrangement is a geologically stable form that is often found in mature source rocks and petroleum. nist.gov

Diastereomeric Series of Ethylcholestanes

The combination of different stereochemical configurations at the C-5, C-14, and C-17 positions gives rise to several diastereomeric series of ethylcholestanes. Diastereomers are stereoisomers that are not mirror images of one another. Each series has a distinct three-dimensional structure.

Commonly studied series include:

ααα (5α, 14α, 17α) : This configuration is often associated with biologically produced sterols before significant diagenetic alteration.

αββ (5α, 14β, 17β) : The series to which the subject compound belongs, typically formed during diagenesis and representing a more thermally mature state.

βαα (5β, 14α, 17α)

The relative abundance of these different diastereomers in a geological sample can be used as an indicator of the thermal maturity of the source rock.

| Series | C-5 Configuration | C-14 Configuration | C-17 Configuration |

| ααα | α | α | α |

| αββ | α | β | β |

| βαα | β | α | α |

This interactive table compares the configurations of common diastereomeric series of steranes.

Biosynthetic Pathways and Precursors of Ethylcholestanes

Biological Precursors in Eukaryotic Organisms

Ethylcholestanes are the geologically stable remnants of C29 sterols, which are essential molecules in the cell membranes of many eukaryotes. The distribution and abundance of these steranes in ancient sediments and petroleum can be traced back to their biological precursors.

The primary biological precursors to C29 steranes are 24-ethylcholesterols. nih.gov These compounds are a class of phytosterols, which are structurally similar to cholesterol but have an additional ethyl group at the C-24 position of the side chain. nih.gov One of the most common 24-ethylcholesterols is β-sitosterol, which is abundant in higher plants. Other significant precursors include stigmasterol (B192456) and campesterol. nih.gov

During the initial stages of sedimentation and burial, these sterols undergo microbial and chemical alterations. One of the early transformation products is stigmastanol (B1215173) (also known as sitostanol), which is formed by the reduction of the double bond in the sterol nucleus of β-sitosterol. wikipedia.orgnih.gov Stigmastanol is a saturated sterol, or stanol, that is a key intermediate in the pathway to forming stable steranes. wikipedia.orgkoreascience.kr Further diagenetic processes convert stigmastanol into stigmastane, the fully saturated parent hydrocarbon of the C29 sterane series. wikipedia.org

Table 1: Key Biological Precursors and Their Diagenetic Products

| Biological Precursor | Chemical Formula | Key Diagenetic Intermediate/Product |

|---|---|---|

| 24-ethylcholesterol (e.g., β-sitosterol) | C29H50O | Stigmastanol |

| Stigmasterol | C29H48O | Stigmastanol |

| Stigmastanol | C29H52O | Stigmastane |

While higher plants are a major source of C29 sterols, specific marine organisms are also significant contributors. researchgate.net Demosponges, for instance, are known to produce a variety of unique sterols, including C30 sterols that can be precursors to related steranes. pnas.orgmit.edu The presence of certain sterane biomarkers can sometimes point specifically to a demosponge origin. pnas.orgstanford.edu

Pelagophyte algae are another important marine source of precursor sterols. nih.govnih.gov These algae are known to synthesize 24-propylidenecholesterol, a C30 sterol. nih.gov While not a direct precursor to C29 ethylcholestane, the study of sterol biosynthesis in such organisms helps to understand the diversity of sterol structures that can enter the geological record and potentially undergo alteration to form various steranes. nih.govwustl.edu The relative abundance of different steranes (C27, C28, C29) in geological samples can help to infer the dominant types of primary producers in ancient environments. researchgate.net For example, a high abundance of C29 steranes is often linked to contributions from green algae and land plants. wikipedia.orgresearchgate.net

Initial Biochemical Transformations of Sterols

Following synthesis by the organism, sterols can undergo a series of biochemical transformations before being deposited in sediments. These transformations can occur within the organism itself or in the water column and upper sediment layers through microbial action. These initial alterations are a prelude to the more profound changes that occur during diagenesis. The esterification and glycosylation at the C-3 position are common metabolic pathways for sterols. mdpi.com

Diagenetic and Catagenetic Alteration of Sterols to Stable Steranes

Once buried in sediments, the biological precursors undergo a series of complex chemical transformations driven by increasing temperature and pressure. This process, known as diagenesis and catagenesis, ultimately converts sterols into the stable hydrocarbon biomarkers known as steranes. wikipedia.orgmit.edu

A key process in the conversion of sterols to steranes is hydrogenation. wikipedia.orgnih.gov This involves the addition of hydrogen, which saturates the double bonds present in the original sterol molecule, such as the C-5 double bond in many common sterols. This process, along with the removal of the hydroxyl group at C-3, transforms the sterol into a stanol and eventually into the fully saturated sterane. koreascience.kr Dehydrogenation can also occur, leading to the formation of aromatic steroids, though the formation of saturated steranes is a dominant pathway. nih.gov

During diagenesis and catagenesis, the stereochemistry of the sterane molecule is altered under thermal stress. mit.eduscirp.org Living organisms synthesize sterols with a specific stereochemistry, for example, the 20R configuration. mit.edu However, as the sediment is buried and heated, isomerization reactions occur at several chiral centers, including C-14, C-17, and C-20. nih.govtaylorandfrancis.com

The isomerization at the C-20 position is a widely used indicator of thermal maturity. The biologically inherited 20R configuration gradually converts to a mixture of 20R and 20S isomers. mit.edusearchanddiscovery.com With increasing temperature and time, this mixture approaches an equilibrium state. mit.edu The ratio of the 20S to 20R isomers, therefore, reflects the thermal history of the sediment or petroleum. Similarly, the original biological configuration of steranes (5α, 14α, 17α) can isomerize to more thermally stable forms (e.g., 5β, 14β, 17β). taylorandfrancis.com The specific alpha,beta,beta 20r 24r-ethylcholestane represents one of these many possible stereoisomers.

Table 2: Key Diagenetic and Catagenetic Processes

| Process | Description | Impact on Sterol/Sterane Molecule |

|---|---|---|

| Hydrogenation | Addition of hydrogen across double bonds. | Saturation of the steroid nucleus and side chain. |

| Dehydrogenation | Removal of hydrogen. | Can lead to aromatization of the steroid nucleus. |

| Stereoisomerization | Change in the 3D arrangement of atoms at chiral centers. | Conversion of biological configurations (e.g., 20R) to geological mixtures (e.g., 20R and 20S) approaching equilibrium. mit.edu |

Geochemical Occurrence and Distribution of Alpha,beta,beta 20r 24r Ethylcholestane

Presence in Geological Samples

The 5α,14β,17β(H) configuration of ethylcholestane is one of several stereoisomers found in geological samples. While the 5α,14α,17α(H) (ααα) isomer is closer to the original biological precursor's configuration, the 5α,14β,17β(H) (αββ) isomer is formed through diagenetic and catagenetic processes. Its distribution is therefore widespread in any rock or fluid containing thermally matured organic matter of eukaryotic origin.

C29 steranes are ubiquitous components of the saturated hydrocarbon fraction of crude oils and petroleum bitumens. vurup.sk The specific isomer, alpha,beta,beta 20R 24R-ethylcholestane, is routinely identified in petroleum systems worldwide. Geochemists analyze the relative concentrations of different sterane isomers, including the αββ ethylcholestane, to perform oil-source rock correlations and to assess the thermal maturity of the petroleum. numberanalytics.com For instance, the analysis of steranes in oils from the Niger Delta has been used to determine the age of the source rocks. stephypublishers.com Similarly, oils from the Sirte Basin in Libya and various basins in China have been characterized using their sterane distributions to understand their origin and maturity. taylorandfrancis.comresearchgate.net

This compound is commonly extracted from the solvent-soluble bitumen of sedimentary rocks. Its presence in source rocks such as organic-rich shales, dolomites, and coals is a definitive indicator of eukaryotic input into the original biomass. researchgate.net The precursor C29 sterols are primarily derived from terrestrial higher plants and various types of marine and lacustrine algae. researchgate.netescholarship.org For example, studies on Cretaceous carbonaceous shales in Iran and the Montney Formation source rock in Canada have utilized C29 sterane isomer distributions to interpret the depositional environment and thermal history of the organic matter. nih.goviosrjen.org The analysis of Paleozoic rocks has shown a typical dominance of C29 steranes, reflecting the algal assemblages of that era. researchgate.net

The journey of this compound begins in ancient marine and lacustrine environments where organisms like green algae and diatoms, along with terrestrial plant matter, contribute C29 sterols to the sediment. researchgate.net During burial and subsequent diagenesis, these sterols undergo a series of complex chemical transformations, including reduction and isomerization, to form saturated steranes. The αββ isomer is a product of these transformations, preserved within the sediment's organic matrix for hundreds of millions of years. nih.gov Its detection in ancient sediments provides a window into past biological communities and the geological processes that have acted upon the preserved organic matter.

Stratigraphic Distribution and Geological Age Implications

The distribution of steranes, particularly the relative abundance of C27, C28, and C29 compounds, can serve as an age-diagnostic tool. A high proportion of C29 steranes in Paleozoic rocks is considered typical, reflecting the composition of early algal communities. researchgate.net The ratio of C28/C29 steranes, for instance, has been observed to change through geological time, potentially tracking the evolution and radiation of different phytoplankton groups. stephypublishers.com

However, the significance of the this compound isomer is less about its presence in a specific geological era and more about the thermal history of the host rock or petroleum. While its C29 backbone points to a eukaryotic origin, its specific αββ stereochemistry is an indicator of thermal stress. Therefore, it is found across a wide stratigraphic range, from the Paleozoic to the Cenozoic, in any source rock or oil that has reached a sufficient level of thermal maturity. stephypublishers.comtaylorandfrancis.com

Occurrence in Immature vs. Mature Organic Matter

The relative abundance of this compound is a powerful indicator of the thermal maturity of organic matter. During diagenesis and catagenesis, the chiral centers within the sterane molecule undergo isomerization, transforming from less stable biological configurations to more stable geological configurations as temperature increases. numberanalytics.comtaylorandfrancis.com

In immature organic matter, C29 steranes are dominated by the biological 5α,14α,17α(H) 20R isomer (ααα-20R). As the source rock is buried and heated, isomerization occurs at the C-14 and C-17 positions, leading to the formation of the 5α,14β,17β(H) isomers (αββ). taylorandfrancis.com The ratio of the αββ isomers to the ααα isomers, often expressed as C29 [ββ/(ββ+αα)], increases progressively with rising temperature. nih.gov This transformation is irreversible and temperature-dependent, making it a reliable geothermometer.

The isomerization process continues until an equilibrium is reached at high thermal maturity, corresponding to the peak of the oil generation window. The equilibrium point for the C29 ββ/(αα + ββ) ratio is generally considered to be between 0.67 and 0.71. taylorandfrancis.com Measuring this ratio allows geochemists to determine if a source rock is immature, in the early stages of oil generation, at peak maturity, or post-mature. iosrjen.org

| Maturity Level | C29 Sterane ββ/(αα+ββ) Ratio | Geochemical Significance |

|---|---|---|

| Immature | < 0.25 | Organic matter has not experienced sufficient temperatures for significant hydrocarbon generation. Dominated by biological ααα isomers. |

| Early Mature (Early Oil Window) | ~0.25 - 0.50 | Onset of oil generation. Isomerization from ααα to αββ isomers is actively occurring. |

| Peak Mature (Peak Oil Window) | ~0.50 - 0.71 | The main phase of oil generation. The αββ isomer concentration is significant and approaching equilibrium. |

| Late Mature / Post-Mature | ~0.67 - 0.71 (Equilibrium) | Isomerization has reached its thermodynamic equilibrium. Ratio no longer changes with increasing temperature. |

Association with Kerogen as Covalently Bound Constituents

While a portion of the steranes in a sedimentary rock exists as free, solvent-extractable molecules within the bitumen, a significant fraction can be covalently bound to the macromolecular structure of kerogen. nih.gov Kerogen, the insoluble organic matter in sedimentary rocks, can trap or chemically incorporate biomarkers like ethylcholestane during its formation.

These bound biomarkers are not accessible through simple solvent extraction. Advanced analytical techniques, such as hydropyrolysis (HyPy), are required to cleave the chemical bonds (e.g., ester or ether linkages) and release the sequestered molecules. nih.gov Analysis of these kerogen-bound fractions often provides a more pristine and indigenous record of the organic matter, as the free bitumen fraction is more susceptible to contamination or alteration by migration. Studies have shown that ethylcholestane isomers, including the αββ form, are present in the pyrolysates of kerogen, confirming their role as integral components of the insoluble organic matrix. nih.gov This association ensures their preservation over long geological timescales and provides a robust record of biological and thermal history.

| Sample Type | Geological Context Example | Significance of C29 Ethylcholestane Analysis |

|---|---|---|

| Crude Oil | Niger Delta, Tertiary | Used to determine source rock age and assess thermal maturity. stephypublishers.com |

| Oil Shale | Messel Shale, Eocene | Analysis of kerogen-bound biomarkers reveals diagenetic pathways. |

| Carbonaceous Shale | Cretaceous rocks, Iran | Indicates marine depositional environment and late-mature stage of oil generation. iosrjen.org |

| Marine Sediments | Tonian Period (Neoproterozoic) | Kerogen-bound steranes provide robust evidence of early eukaryotes. nih.gov |

| Source Rock | Montney Formation, Triassic, Canada | Maturity ratios (ββ/(ββ+αα)) indicate a mature to post-mature stage for hydrocarbon generation. nih.gov |

Analytical Methodologies for Characterization and Quantification

Sample Preparation Techniques for Hydrocarbon Extraction and Fractionation

The initial and critical step in the analysis of α,β,β 20R 24R-ethylcholestane from geological materials like crude oils or sedimentary rocks is the extraction of the total lipid content, followed by fractionation to isolate the saturated hydrocarbon fraction containing the steranes.

Hydrocarbon Extraction: The process begins with the extraction of soluble organic matter from the solid rock matrix. This is commonly achieved using solvent extraction with a Soxhlet apparatus or ultrasonication. A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is frequently used to efficiently extract a broad range of organic compounds. For liquid samples like crude oil, a preliminary step may involve deasphalting by precipitation with a non-polar solvent like n-pentane or n-hexane.

Fractionation: Following extraction, the total lipid extract (TLE) is fractionated to separate it into different compound classes based on polarity. This is essential to remove interfering compounds and concentrate the target analytes. Column chromatography is the most common method for this separation. The column is typically packed with activated silica (B1680970) gel or alumina.

A general fractionation scheme involves the following steps:

The TLE is loaded onto the column.

A non-polar solvent, such as n-hexane, is used to elute the saturated hydrocarbon fraction, which contains the steranes and hopanes.

Solvents of increasing polarity, like a mixture of hexane (B92381) and DCM, are then used to elute the aromatic hydrocarbons.

Finally, highly polar solvents like methanol are used to recover the polar NSO (nitrogen, sulfur, oxygen) compounds.

The saturated hydrocarbon fraction is then concentrated, often by evaporating the solvent under a gentle stream of nitrogen, to a suitable volume for instrumental analysis.

Table 1: Typical Sample Preparation Workflow for Ethylcholestane Analysis from Sedimentary Rock

| Step | Procedure | Description |

| 1. Crushing and Grinding | The rock sample is crushed and ground to a fine powder. | Increases the surface area for efficient solvent extraction. |

| 2. Solvent Extraction | The powdered sample is extracted using a Soxhlet apparatus with a dichloromethane/methanol (9:1 v/v) mixture. | This dissolves the soluble organic matter, including steranes, from the rock matrix. |

| 3. Asphaltene Removal | The total lipid extract is concentrated and asphaltenes are precipitated by adding n-hexane. | This step is particularly important for heavy oils and bitumen-rich rocks. |

| 4. Column Chromatography | The deasphalted extract is fractionated on a silica gel column. | The column is eluted with solvents of increasing polarity to separate the extract into aliphatic, aromatic, and polar fractions. |

| 5. Fraction Collection | The aliphatic fraction, containing steranes, is collected. | This fraction is then concentrated for subsequent GC analysis. |

Chromatographic Separation Techniques

Gas chromatography is the cornerstone for separating the complex mixture of isomers present in the saturated hydrocarbon fraction. The choice of the column and temperature program is critical for achieving the necessary resolution to separate different sterane stereoisomers.

For sterane analysis, a high-resolution capillary column is essential. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or HP-1), or slightly more polar columns with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or HP-5MS), are commonly used. These columns separate compounds primarily based on their boiling points and, to a lesser extent, their molecular shape.

The GC oven temperature is programmed to ramp up gradually, which allows for the separation of a wide range of compounds with different volatilities. A typical temperature program might start at a low temperature to allow the injection of the sample, hold for a short period, and then increase at a controlled rate to a final high temperature to elute the high-molecular-weight compounds like steranes and hopanes.

Table 2: Example of Gas Chromatography (GC) Conditions for Sterane Analysis

| Parameter | Value |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a DB-5MS stationary phase. |

| Carrier Gas | Helium at a constant flow rate. |

| Injector | Splitless mode at a high temperature (e.g., 280 °C). |

| Oven Program | Initial temperature of 80 °C (hold for 1 min), ramp at 4 °C/min to 300 °C, and hold for 30 min. |

| Detector | Mass Spectrometer (MS). |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex samples where co-elution of isomers is a significant problem in one-dimensional GC, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power. proquest.com This technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a mid-polar column) connected by a modulator. The modulator traps small portions of the effluent from the first column and then rapidly injects them onto the second, shorter column for a fast separation. The result is a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of compounds that would otherwise overlap. proquest.com This enhanced separation is particularly beneficial for distinguishing between various C29 sterane isomers. researchgate.net

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) coupled with gas chromatography is the definitive tool for the identification and quantification of steranes. The mass spectrometer ionizes the molecules eluting from the GC column and then separates the resulting ions based on their mass-to-charge ratio (m/z).

In GC-MS analysis of steranes, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net Steranes exhibit characteristic fragmentation patterns upon electron ionization. A prominent fragment ion for regular steranes is observed at m/z 217, which corresponds to the loss of the side chain and a portion of the D-ring. researchgate.netnist.gov By monitoring this specific ion, a mass chromatogram can be generated that highlights the sterane compounds in the sample, simplifying their identification in a complex mixture. The molecular ion (M+) for C29 steranes like ethylcholestane is at m/z 400. While often of lower intensity, monitoring the molecular ion can aid in confirming the carbon number of the sterane.

Table 3: Key Mass-to-Charge Ratios (m/z) for C29 Sterane Identification by GC-MS

| m/z | Ion Identity | Significance |

| 400 | Molecular Ion [M]+ | Confirms the compound as a C29 sterane. |

| 385 | [M-15]+ | Loss of a methyl group (CH3). |

| 218 | Fragment Ion | Corresponds to the A, B, and C rings with part of the D ring. |

| 217 | Fragment Ion (Base Peak) | Characteristic fragment for regular steranes resulting from cleavage of the D-ring. researchgate.netnist.gov |

Gas Chromatography-Mass Spectrometry-Mass Spectrometry (GC-MS-MS)

For even greater selectivity and to overcome interferences from other co-eluting compounds that may also produce fragments at m/z 217 (such as hopanes), tandem mass spectrometry (GC-MS-MS) is employed. This technique is particularly useful for quantifying trace amounts of specific isomers. In multiple reaction monitoring (MRM) mode, the first mass spectrometer (Q1) is set to select the molecular ion (the precursor ion) of the target sterane. This precursor ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor a specific, characteristic fragment ion (the product ion).

This precursor-to-product ion transition is highly specific to the target compound, effectively filtering out background noise and interferences. For C29 steranes like α,β,β 20R 24R-ethylcholestane, the precursor ion would be the molecular ion at m/z 400. A common product ion for steranes is m/z 217. Therefore, the MRM transition of 400 -> 217 would be highly selective for C29 steranes. Other transitions can also be monitored for confirmation and to differentiate between isomers. For instance, a deuterated internal standard, such as d4-ααα-24-ethylcholestane (20R), can be used for quantification, with its own specific MRM transition (e.g., 404 -> 221). stanford.edu

Table 4: Example of GC-MS-MS (MRM) Transitions for C29 Sterane Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| C29 Steranes (e.g., Ethylcholestane) | 400 | 217 | Quantification and identification. |

| d4-24-Ethylcholestane (Internal Standard) | 404 | 221 | Quantification. stanford.edu |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Discrimination

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the separation and characterization of complex isomeric mixtures. mdpi.com This technology adds a valuable dimension of separation to traditional mass spectrometry by distinguishing ions based on their size, shape, and charge, rather than solely on their mass-to-charge ratio. mdpi.comresearchgate.net For steranes, including isomers of 24-ethylcholestane, which possess identical masses and often similar fragmentation patterns, IMS-MS offers a significant advantage for unambiguous identification.

The fundamental principle of IMS involves introducing ions into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the tube, causing them to collide with the gas molecules. The rate at which an ion travels, known as its ion mobility, is dependent on its collision cross-section (CCS)—a value that reflects the ion's rotational average size and shape. Compact, spherical ions experience fewer collisions and travel faster than elongated, structurally complex isomers. mdpi.com This differential mobility allows for the temporal separation of isomers before they enter the mass spectrometer for mass analysis.

Different types of IMS technologies are employed for bioanalysis, including Drift Tube Ion Mobility Spectrometry (DTIMS), Travelling Wave Ion Mobility Spectrometry (TWIMS), and Trapped Ion Mobility Spectrometry (TIMS). mdpi.commdpi.com High-resolution cyclic ion mobility (cIM) separators, for instance, can selectively activate mobility-separated precursors for further fragmentation, an approach analogous to MSⁿ experiments, which provides deeper structural insights. researchgate.net

While specific studies detailing the IMS-MS separation of α,β,β-20R,24R-ethylcholestane are not prevalent in the provided literature, the technique's proven success in separating other complex isomeric structures, such as pentasaccharides and polyphenol dimers, demonstrates its high potential for sterane analysis. researchgate.netmdpi.com The ability of IMS to distinguish between stereoisomers and positional isomers that may co-elute chromatographically makes it an invaluable tool for detailed molecular characterization in fields like geochemistry and metabolomics. mdpi.commdpi.com

Quantification Approaches and Internal Standards (e.g., Deuterated Analogs)

Accurate quantification of steranes like 24-ethylcholestane in complex matrices is critical and is most reliably achieved using the stable isotope dilution (SID) method with a mass spectrometer. This approach involves the use of an internal standard (IS), which is a compound structurally similar to the analyte, added in a known quantity to every sample and standard. aptochem.comchromforum.org The ideal internal standard is a stable isotopically labeled (SIL) version of the analyte, such as a deuterated analog. aptochem.comscispace.com

Deuterated analogs are preferred because their chemical and physical properties are nearly identical to the target analyte. researchgate.net This similarity ensures they behave similarly during sample preparation, extraction, chromatography, and ionization in the mass spectrometer's source. aptochem.comresearchgate.net However, due to the increased mass from the deuterium (B1214612) atoms, the deuterated standard can be distinguished from the native analyte by the mass spectrometer. researchgate.net

The use of a deuterated internal standard corrects for variability and potential errors that can occur at various stages of the analytical process, including:

Matrix Effects: Co-eluting compounds from the sample matrix (e.g., sediments, biological fluids) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. Since the deuterated standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, ensuring accuracy. lcms.cz

Extraction Recovery: Losses during sample extraction and clean-up are accounted for because both the analyte and the internal standard are lost in the same proportion. aptochem.com

Instrumental Variability: Fluctuations in injection volume or detector response are normalized. scispace.com

For quantification, a calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. The concentration of the analyte in an unknown sample is then determined from its measured peak area ratio using this calibration curve. lcms.cz While deuterated standards are considered the gold standard, care must be taken as they can sometimes exhibit slightly different chromatographic retention times compared to their non-labeled counterparts, which could introduce quantitative errors if not properly managed. researchgate.netresearchgate.net

| Parameter | Description | Benefit of Using Deuterated Internal Standard |

| Extraction Efficiency | The percentage of analyte recovered during sample preparation. | Corrects for analyte loss, as the standard and analyte have nearly identical recovery rates. aptochem.com |

| Ionization Efficiency | The efficiency with which an analyte is ionized in the MS source. | Compensates for variations caused by matrix effects, as both compounds are suppressed or enhanced equally. lcms.cz |

| Chromatographic Elution | The time at which a compound elutes from the chromatography column. | The standard typically co-elutes with the analyte, ensuring that both experience the same conditions at the same time. aptochem.com |

| Instrumental Drift | Slow changes in instrument performance over time. | Normalizes the signal, providing more robust and reproducible results over long analytical runs. scispace.com |

Interpretation of Characteristic Fragment Ions (e.g., m/z 217, m/z 218 for steranes)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the structural elucidation of steranes. In electron ionization (EI) mode, the high energy (typically 70 eV) causes extensive and reproducible fragmentation of the molecule. nih.gov The resulting mass spectrum is a fingerprint characterized by specific fragment ions that provide valuable structural information about the sterane core and its alkyl side chains.

For C27-C29 steranes, including ethylcholestanes, two of the most significant and widely used diagnostic ions in geochemical and environmental analyses are found at a mass-to-charge ratio (m/z) of 217 and 218. researchgate.netresearchgate.net

m/z 217: This prominent ion is characteristic of the sterane skeleton and is formed by the cleavage of the C17-C20 bond and the loss of the alkyl side chain, along with a portion of the D-ring. The resulting fragment corresponds to the A, B, and C rings plus the remainder of the D-ring. The abundance of this ion makes it an excellent marker for identifying steranes in complex hydrocarbon mixtures. researchgate.netresearchgate.net

m/z 218: This ion is typically less abundant than m/z 217 and is formed through a similar fragmentation pathway but with a hydrogen rearrangement. The ratio of m/z 217 to m/z 218 can sometimes provide additional information about the stereochemistry and maturity of the sample.

The analysis of these ions is often performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only these specific m/z values. This enhances the sensitivity and selectivity for steranes, allowing them to be clearly distinguished from other co-eluting compounds. researchgate.net The relative abundances of different sterane isomers (e.g., C27, C28, C29) determined from these fragmentograms are used to assess the source of organic matter, its depositional environment, and thermal maturity. researchgate.net

While m/z 217 and 218 are key to identifying the sterane core, other fragment ions provide information about the complete molecule. The molecular ion (M+) peak, if present, confirms the molecular weight of the specific ethylcholestane isomer. Fragmentation can also occur across the A, B, and C rings, though these are generally less common or characteristic than the loss of the side chain. nih.gov The stereochemistry of the molecule can also influence the relative intensities of certain fragment ions, as different spatial arrangements of atoms can favor or hinder specific fragmentation pathways. nih.gov

Applications As Geochemical Biomarkers

Thermal Maturity Assessment of Organic Matter

As organic matter is buried and subjected to increasing temperatures over geological time, the stereochemistry of steranes undergoes predictable changes. The biologically inherited, less stable configurations convert into more thermally stable forms. The extent of these isomerization reactions, measured through specific ratios of different isomers, provides a reliable indication of the thermal maturity of the source rock and associated hydrocarbons. nih.gov

One of the most commonly used biomarker maturity parameters is the ratio of the 20S to (20S + 20R) epimers of the C29 ααα-sterane. tandfonline.com In immature organic matter, the steranes retain the biological 20R configuration. With increasing thermal maturation, an epimerization reaction occurs at the C-20 position, leading to the formation of the 20S epimer. mdpi.com This conversion continues until an equilibrium is reached.

The ratio increases from an initial value of 0 in immature sediments to an equilibrium value of approximately 0.52 to 0.55. researchgate.nettaylorandfrancis.com The onset of oil generation is typically associated with ratios around 0.34-0.39, while the peak oil generation window corresponds to ratios approaching the equilibrium value. researchgate.netresearchgate.net A vitrinite reflectance (Ro) value of about 0.8% is considered equivalent to the equilibrium point for this ratio. taylorandfrancis.com

Table 1: Correlation of C29 Sterane 20S/(20S+20R) Ratio with Thermal Maturity

| Maturity Stage | C29 20S/(20S+20R) Ratio Range |

| Immature | ~0 |

| Onset of Oil Generation | 0.34 - 0.45 |

| Peak Oil Generation | >0.45 |

| Equilibrium | 0.52 - 0.55 |

Another key maturity indicator is the ratio of rearranged steranes, specifically the C29 5α(H),14β(H),17β(H) (αββ) diastereomers to the sum of the αββ and the regular 5α(H),14α(H),17α(H) (ααα) diastereomers. tandfonline.comresearchgate.net The ααα configuration is the biologically inherited form. During maturation, isomerization at the C-14 and C-17 positions leads to the formation of the more stable αββ isomers. mdpi.com

This ratio increases from 0 in immature organic matter to a thermal equilibrium point between 0.67 and 0.71. taylorandfrancis.com The entrance into the early stage of oil production corresponds to a ratio of approximately 0.25, and values between 0.31 and 0.59 can indicate an early oil window to peak generation maturity. tandfonline.comtaylorandfrancis.comresearchgate.net This parameter is considered effective for assessing oil maturity as it appears to be independent of the source of the organic matter. researchgate.net

Table 2: Correlation of C29 Sterane αββ/(αββ+ααα) Ratio with Thermal Maturity

| Maturity Stage | C29 αββ/(αββ+ααα) Ratio Range |

| Immature | ~0 |

| Early Oil Window | 0.22 - 0.31 |

| Peak Oil Generation | 0.34 - 0.59 |

| Equilibrium | 0.67 - 0.71 |

The progressive isomerization of C29 steranes is directly correlated with the generation and expulsion of hydrocarbons from source rocks. The 20S/(20S+20R) and αββ/(αββ+ααα) ratios act as molecular clocks for thermal exposure. The "oil window," the temperature range in which oil is generated, is well-defined by these biomarker ratios. For instance, ratios of C29 20S/(20S+20R) between 0.39 and 0.68 and αββ/(αββ+ααα) between 0.34 and 0.65 indicate thermal maturity from the onset to the peak of oil generation. researchgate.net Thermal maturity proxies, including these sterane ratios, suggest that when organic matter is in a mature stage, hydrocarbon generation has occurred. nih.gov The efficiency of hydrocarbon expulsion can be influenced by the composition of the generated products, with a higher content of saturated hydrocarbons, like steranes, potentially facilitating easier migration. researchgate.net

Source Input Characterization

The relative distribution of steranes with different carbon numbers (C27, C28, C29) is a powerful tool for interpreting the source of organic matter in a depositional environment. The sterol precursors to these steranes are biosynthesized by different organisms, allowing geochemists to trace the origins of the organic material. taylorandfrancis.com

The C29 sterane, 24-ethylcholestane, is predominantly derived from sterols found in higher terrestrial plants. tandfonline.comtaylorandfrancis.com In contrast, C27 steranes (cholestanes) are typically linked to marine algae and plankton. taylorandfrancis.comscielo.br Therefore, the ratio of C29 to C27 steranes is widely used to distinguish between terrestrial and marine organic matter inputs. researchgate.netscielo.br

A high predominance of C29 steranes over C27 steranes suggests a significant contribution from terrigenous higher plants. tandfonline.comtaylorandfrancis.com Conversely, a higher proportion of C27 steranes indicates a primary input from marine aquatic organisms like algae. taylorandfrancis.com Ratios such as the Terrestrial and Marine Biomarker Ratio (TMBR) incorporate the concentrations of long-chain n-alkanes (also from terrestrial plants) and specific sterols to quantify the relative contribution of terrestrial organic carbon. researchgate.net Sedimentary organic matter in coastal regions is often a complex mixture, and the relative abundance of C29 steranes helps to unravel the contributions from different sources, such as higher terrestrial plants and marine phytoplankton. frontiersin.org

Table 3: Interpreting C27 vs. C29 Sterane Abundance

| Predominant Sterane | Inferred Organic Matter Source | Typical Depositional Environment |

| C27 Steranes | Algae / Plankton | Marine |

| C29 Steranes | Higher Vascular Plants | Terrestrial / Terrigenous-influenced Marine |

| Mixed C27 & C29 | Mixed Marine and Terrestrial | Coastal / Deltaic |

While C29 steranes are strongly indicative of higher plants, other steranes can point to more specific biological producers. tandfonline.comtaylorandfrancis.com

Higher Plants: As mentioned, the prevalence of C29 steranes is the primary indicator for organic matter derived from higher vascular land plants. tandfonline.comtaylorandfrancis.com The presence of other biomarkers like oleanane (B1240867) (derived from angiosperms) can further corroborate this interpretation. mit.edu

Algae: A high relative abundance of C27 steranes points to an algal origin for the organic matter. taylorandfrancis.com Specific types of algae can sometimes be inferred; for example, 24-norcholestanes (C26 steranes) have been linked specifically to diatoms and dinoflagellates. researchgate.netresearchgate.net

Demosponges: While some modern demosponges are known to produce unique C30 sterols (precursors to 24-isopropylcholestane), the link between demosponges and C29 steranes like 24-ethylcholestane is not direct. stanford.edu The primary biomarker for demosponges is the C30 sterane, not the C29 sterane. stanford.edu

Microbial Communities: Hopanes are the primary biomarkers used to trace contributions from bacterial (prokaryotic) communities, as sterols are characteristic of eukaryotes. taylorandfrancis.com A high hopane-to-sterane ratio generally suggests a greater contribution from microbial biomass relative to algal or plant matter. scielo.br

By analyzing the complete distribution of steranes (C27-C29) and other biomarkers like hopanes, geochemists can reconstruct the paleoenvironment and identify the key biological communities that contributed to the formation of ancient organic-rich sediments and petroleum. scielo.br

Paleoenvironmental Reconstruction

The distribution and stereochemistry of 24-ethylcholestane isomers in ancient sediments and petroleum offer a window into the depositional conditions of the organic matter from which they were derived. Analysis of these compounds helps geochemists reconstruct various aspects of past environments.

While 24-ethylcholestane itself is not a direct indicator of redox conditions, its presence and relative abundance in conjunction with other biomarkers, such as pristane (B154290) and phytane, can provide clues about the oxygen levels at the time of deposition. The preservation of steranes, including 24-ethylcholestane, is generally favored under anoxic (oxygen-deficient) to dysoxic (low-oxygen) conditions, which inhibit microbial degradation of the precursor sterols.

In euxinic environments, which are both anoxic and sulfidic, the preservation of organic matter, including sterols that lead to 24-ethylcholestane, is often enhanced. However, specific biomarker indicators for euxinia, such as isorenieratane derivatives, are typically used alongside sterane analysis to confirm such conditions. The simple presence of 24-ethylcholestane suggests that conditions were at least favorable for the preservation of organic matter, pointing away from highly oxic environments where organic material would be rapidly degraded.

| Biomarker Ratio | Redox Condition Indicated |

| High Pristane/Phytane | Oxic |

| Low Pristane/Phytane | Anoxic/Reductive |

| Presence of Gammacerane (B1243933) | Water column stratification, often associated with anoxia |

| Presence of Isorenieratane derivatives | Photic zone euxinia |

This table provides a general overview of how different biomarker ratios can indicate redox conditions. The interpretation of 24-ethylcholestane data is often contextualized by these other markers.

The utility of 24-ethylcholestane in directly determining the salinity of depositional basins is limited. However, its association with other biomarkers can be informative. For instance, high concentrations of gammacerane are often linked to water column stratification, which can occur in both hypersaline and freshwater lacustrine environments.

The relative abundance of C29 steranes, such as 24-ethylcholestane, can sometimes provide indirect clues. While C29 sterols are abundant in terrestrial plants, they are also produced by some freshwater green algae. geoscienceworld.org Therefore, a high abundance of C29 steranes in a lacustrine setting could suggest a significant input from these algal communities. In contrast, certain biomarkers like β-carotane are more indicative of hypersaline conditions. The paleoenvironmental interpretation is therefore built upon the entire suite of biomarkers present in a sample.

The presence of 24-ethylcholestane, a C29 sterane, is a strong indicator of terrestrial input into the depositional environment. The primary biological precursors of C29 steranes are sterols like β-sitosterol, stigmasterol (B192456), and campesterol, which are abundant in higher plants. taylorandfrancis.com Consequently, an elevated abundance of 24-ethylcholestane and other C29 steranes in marine sediments points to a significant contribution of organic matter from land plants.

This is particularly useful for identifying fluvio-deltaic settings, where rivers transport large quantities of terrestrial organic matter into a marine or lacustrine basin. In restricted marine settings, the influence of terrestrial runoff can also be significant, leading to an enrichment of C29 steranes. The ratio of C29 to C27 steranes (the latter being more indicative of marine algae) is a widely used proxy to assess the relative contribution of terrestrial versus marine organic matter. taylorandfrancis.comscielo.br

| Sterane Type | Primary Biological Source | Depositional Environment Indication |

| C27 Steranes (e.g., Cholestane) | Marine algae (e.g., red algae) | Open marine conditions |

| C28 Steranes (e.g., 24-Methylcholestane) | Certain marine and lacustrine algae (e.g., diatoms, coccolithophores) | Marine or lacustrine environments |

| C29 Steranes (e.g., 24-Ethylcholestane) | Higher plants, some green algae | Significant terrestrial input (e.g., fluvio-deltaic) |

This interactive table summarizes the primary sources and environmental indications of common sterane types.

Oil-Source Rock Correlation and Petroleum System Analysis

Steranes, due to their structural diversity and resistance to biodegradation, are invaluable tools in petroleum system analysis. They act as molecular fingerprints that can link crude oils to their source rocks.

The distribution of different sterane isomers, including those of 24-ethylcholestane, is a key parameter in oil-source rock correlation. osti.gov A crude oil and a potential source rock that have experienced a similar thermal history will exhibit a comparable pattern of sterane isomers. The α,β,β-20R-24-ethylcholestane is one of the many sterane isomers used in this comparative analysis.

Furthermore, the process of sterane isomerization provides crucial information about the thermal maturity of both the source rock and the petroleum. numberanalytics.com The initial biological configuration of sterols has an "R" stereochemistry at the C-20 position. With increasing temperature during burial and diagenesis, this "R" configuration epimerizes to the more stable "S" configuration. The ratio of the 20S to 20R isomers of 24-ethylcholestane is a widely used and reliable indicator of thermal maturity. taylorandfrancis.com Similarly, the stereochemistry of the sterane nucleus (the ααα, αββ, and βαα configurations) also changes with maturity. The α,β,β configuration, along with the 20R configuration, represents a specific point in this maturation pathway. By analyzing these isomer ratios, geochemists can assess whether a source rock has generated hydrocarbons and can correlate oils to their generative kitchens. numberanalytics.comnumberanalytics.comsearchanddiscovery.com

| Isomerization Ratio | Maturity Indication |

| C29 Sterane 20S/(20S+20R) | Increases with maturity, reaching an equilibrium of ~0.52-0.55 |

| C29 Sterane ββ/(αα+ββ) | Increases with maturity, reaching an equilibrium of ~0.67-0.71 |

This table illustrates how sterane isomerization ratios are used to assess the thermal maturity of petroleum and source rocks.

Advanced Research and Future Directions

Integration with Isotopic Geochemistry for Enhanced Interpretations

The integration of compound-specific isotope analysis (CSIA) with traditional biomarker studies represents a significant leap forward in organic geochemistry. By measuring the stable isotopic compositions (primarily of carbon and hydrogen) of individual sterane biomarkers like 24-ethylcholestane, researchers can deconvolve the complex histories of organic matter preserved in sedimentary rocks.

Stable isotope analysis provides a powerful tool for tracing the origins and fate of organic compounds in the environment. The isotopic values of pesticides, for instance, can be altered by degradation processes, allowing scientists to understand their environmental pathways. This principle is directly applicable to steranes. The isotopic signature of a sterane can offer clues about the primary producers that biosynthesized the precursor sterol, as different photosynthetic pathways result in distinct carbon isotope fractionation. Furthermore, diagenetic and catagenetic processes can also influence isotopic compositions, providing a more detailed picture of the thermal and chemical history of the host rock or petroleum.

Recent advancements have focused on developing sophisticated analytical techniques, such as gas chromatography coupled with isotope ratio mass spectrometry (GC-IRMS), to precisely measure the isotopic ratios of complex molecules. These methods are continually being refined to improve accuracy and precision, even for trace amounts of biomarkers. The combination of biomarker quantification with isotopic data allows for a more robust correlation between crude oils and their source rocks, enhancing the reliability of petroleum system analysis.

Future research in this area will likely focus on multi-element isotopic analysis (e.g., C, H, and potentially S) of steranes to provide even more constraints on their origins and alteration histories. This multi-dimensional isotopic approach has the potential to unravel previously indistinguishable sources of organic matter and provide a more granular understanding of paleoenvironmental conditions.

High-Resolution Structural Analysis of Sterane Isomers

The precise identification and quantification of sterane isomers are fundamental to their application in geochemistry. The stereochemistry of these molecules, particularly at chiral centers like C-20 and C-24, provides crucial information about the thermal maturity of sediments and petroleum. Advanced analytical techniques are continually being developed to achieve higher resolution and more accurate separation of these closely related compounds.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for sterane analysis. For enhanced selectivity and sensitivity, especially in complex matrices like crude oil, tandem quadrupole GC-MS/MS is employed. This method allows for Multiple Reaction Monitoring (MRM), which can distinguish trace compounds from a noisy background. However, the co-elution of certain isomers, such as 5β- and 5α-steranes, can still pose a challenge with standard GC columns. To address this, specialized protocols are being developed that exploit subtle differences in mass fragmentation patterns to deconvolve co-eluting peaks. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) is another powerful technique that offers significantly enhanced separation capabilities for complex mixtures of hydrocarbons. numberanalytics.com By employing two columns with different stationary phases, GC×GC can resolve isomers that are inseparable by conventional one-dimensional GC. This high-resolution separation is critical for accurately determining isomer ratios used in maturity assessments.

The table below summarizes some of the advanced analytical techniques used for the high-resolution structural analysis of sterane isomers. Each technique offers a unique set of advantages for tackling the challenges of analyzing these complex molecules.

| Technique | Description | Advantages |

| GC-MS | Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. | High sensitivity and specificity; ability to detect and quantify steranes in complex mixtures. numberanalytics.com |

| GC-MS/MS | Tandem Gas Chromatography-Mass Spectrometry involves two stages of mass analysis for enhanced selectivity. | Greater selectivity and sensitivity, particularly for trace-level biomarkers and in the presence of interfering compounds. |

| GC×GC | Comprehensive Two-Dimensional Gas Chromatography utilizes two different columns for superior separation. | Enhanced separation and resolution of complex mixtures, allowing for the identification of a wider range of isomers. numberanalytics.com |

| LC-MS | Liquid Chromatography-Mass Spectrometry is useful for analyzing non-volatile and thermally labile compounds. | Complements GC-based methods for a more comprehensive analysis of organic matter. numberanalytics.com |

Future advancements in this area will likely involve the development of novel stationary phases for GC columns that can achieve even better separation of challenging isomers. Additionally, the increasing use of high-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), will provide more detailed information on the elemental composition of steranes and their transformation products. numberanalytics.com

Computational Chemistry and Molecular Dynamics Modeling of Sterane Diagenesis

Computational chemistry and molecular dynamics (MD) simulations are emerging as powerful tools for understanding the complex processes of sterane diagenesis at a molecular level. These computational approaches allow researchers to investigate the formation pathways, stability, and isomerization of steranes under various geological conditions, providing insights that are often difficult to obtain through experimental methods alone.

Quantum chemical calculations, based on principles of quantum mechanics, can be used to determine the thermodynamic stability of different sterane isomers and to map the energy landscapes of the reactions that convert precursor sterols into steranes. nih.gov These calculations can help to elucidate the mechanisms of key diagenetic processes, such as the reduction of double bonds, the loss of functional groups, and the isomerization at chiral centers. By understanding the energetics of these reactions, geochemists can better interpret the distribution of sterane isomers in the rock record.

Molecular dynamics simulations, on the other hand, provide a way to study the dynamic behavior of molecules over time. nih.gov In the context of sterane diagenesis, MD simulations can be used to model the interactions between sterols and mineral surfaces, the influence of temperature and pressure on isomerization rates, and the diffusion of steranes within the rock matrix. These simulations can help to bridge the gap between molecular-scale processes and macroscopic observations in geology.

While the direct application of MD simulations to the entire process of sterane diagenesis is computationally intensive, researchers are using these methods to study specific aspects of the problem. For example, MD simulations have been used to investigate the behavior of steroids in biological membranes, which can provide insights into the initial stages of sterol preservation in sediments. The table below highlights some of the computational methods being applied to study the formation and stability of complex organic molecules relevant to sterane diagenesis.

| Computational Method | Application in Geochemistry |

| Quantum Chemical Calculations | Determining the thermodynamic stability of isomers, mapping reaction pathways, and calculating activation energies for diagenetic reactions. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of molecules, studying interactions with mineral surfaces, and investigating the effects of temperature and pressure on reaction rates. nih.govnih.gov |

| Density Functional Theory (DFT) | A type of quantum chemical calculation that is widely used to study the electronic structure and properties of molecules. |

The future of this field lies in the development of more accurate and efficient computational models, as well as the increasing availability of high-performance computing resources. As these models become more sophisticated, they will play an increasingly important role in interpreting the complex biomarker signatures found in ancient rocks and petroleum.

Application in Forensic Organic Geochemistry for Hydrocarbon Source Identification

The principles of biomarker analysis, including the study of steranes like 24-ethylcholestane, have found a critical application in forensic organic geochemistry, particularly for the identification and correlation of hydrocarbon sources in cases of oil spills and environmental contamination. The unique distribution of biomarkers in a crude oil acts as a "fingerprint" that can be used to trace the oil back to its source reservoir.

When an oil spill occurs, one of the first tasks for environmental forensic investigators is to identify the responsible party. By analyzing the biomarker composition of the spilled oil and comparing it to samples from potential sources (e.g., tankers, pipelines, or natural seeps), a definitive link can often be established. Steranes are particularly useful in this regard because their distribution is controlled by the specific type of organic matter in the source rock, the depositional environment, and the thermal history of the oil.

The ratio of different sterane isomers can provide clues about the age of the source rock and the maturity of the oil. For example, the relative abundance of C27, C28, and C29 steranes can help to distinguish between oils derived from marine and terrestrial organic matter. Furthermore, the extent of sterane isomerization can indicate the temperature to which the oil has been subjected, which can help to differentiate between oils from different reservoirs.

In addition to source identification, forensic geochemistry can also be used to monitor the weathering and biodegradation of spilled oil in the environment. Different classes of hydrocarbons are degraded by microorganisms at different rates. Steranes are relatively resistant to biodegradation compared to other compounds like n-alkanes, making them useful for assessing the extent of weathering that an oil has undergone.

The table below illustrates how different sterane parameters can be used in forensic hydrocarbon analysis.

| Sterane Parameter | Forensic Application |

| C27/C29 Sterane Ratio | Differentiating between oils derived from marine (algal) and terrestrial (higher plant) organic matter. |

| Sterane Isomerization Ratios (e.g., 20S/(20S+20R)) | Assessing the thermal maturity of the oil, which can help to distinguish between different source rocks. |

| Presence of Specific Steranes (e.g., dinosterane) | Indicating contributions from specific types of organisms, such as dinoflagellates, which can be characteristic of certain depositional environments. |

The continued development of advanced analytical techniques, as discussed in section 7.2, will further enhance the capabilities of forensic organic geochemistry. By providing more detailed and accurate biomarker data, these techniques will allow for more confident source identification and a better understanding of the fate of oil in the environment.

Re-evaluation of Ancient Ecosystems and Life Forms based on Sterane Biomarker Records

Sterane biomarker records are playing a pivotal role in reshaping our understanding of the evolution of life and ancient ecosystems. As molecular fossils, steranes provide a direct link to the biochemistry of organisms that lived millions, and even billions, of years ago, often in the absence of traditional body fossils. The presence and abundance of specific steranes, such as those derived from 24-ethylcholesterol, are leading to a re-evaluation of the timing of major evolutionary events and the composition of ancient biological communities.

One of the most significant contributions of sterane biomarker research has been in the study of the rise of eukaryotes. Sterols, the biological precursors to steranes, are almost exclusively produced by eukaryotes. Therefore, the presence of steranes in ancient sedimentary rocks is considered strong evidence for the existence of eukaryotic life. The discovery of steranes in rocks of Proterozoic age has pushed back the timeline for the evolution of eukaryotes far beyond what was known from the microfossil record alone.

The distribution of different sterane carbon numbers (e.g., C27, C28, C29) can provide insights into the dominant types of algae in ancient ecosystems. For example, C29 steranes are often associated with green algae, while C27 steranes are linked to red algae. nih.gov By tracking the relative abundance of these steranes through geological time, scientists can reconstruct major shifts in phytoplankton communities, which have profound implications for understanding the evolution of marine food webs and global biogeochemical cycles.

Furthermore, the discovery of specific steranes has been instrumental in the debate over the timing of the origin of animals. For instance, the presence of 24-isopropylcholestane, a C30 sterane, in Neoproterozoic rocks has been interpreted as evidence for the existence of demosponges (a type of sponge) before the Cambrian explosion of animal life. This "sponge biomarker hypothesis" suggests that animals may have originated much earlier than the first fossil evidence indicates. numberanalytics.com

The re-evaluation of ancient life based on sterane records is an ongoing process. As analytical techniques become more sensitive and our understanding of the biological sources of different sterols improves, we can expect even more profound discoveries to emerge from the molecular fossil record. The table below provides examples of how specific sterane biomarkers are being used to re-evaluate ancient life.

| Sterane Biomarker | Implication for Ancient Life and Ecosystems |

| General Steranes | Indicates the presence of eukaryotes, pushing back the timeline for their evolution. |

| C27 vs. C29 Steranes | Reflects the relative abundance of red and green algae, allowing for the reconstruction of ancient phytoplankton communities. nih.gov |

| 24-Isopropylcholestane (C30) | Suggests the presence of demosponges in the Neoproterozoic, providing a minimum age for the origin of animals. numberanalytics.com |

| Dinosterane | Indicates the presence of dinoflagellates, which are important primary producers in many marine ecosystems. |

This ongoing research highlights the power of molecular geochemistry to provide a new window into the history of life on Earth, complementing and sometimes challenging the traditional fossil record.

Q & A

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) when analyzing this compound derivatives?

- Methodological Answer : Perform subgroup analysis to identify experimental variables causing discrepancies (e.g., solvent polarity, pH). Use statistical tests (e.g., ANOVA) to evaluate the significance of differences in retention times or spectral peaks. Replicate experiments under standardized conditions and apply Bayesian probability models to assess data consistency .

Q. What computational strategies are effective for integrating this compound data into geochemical or biochemical models?

- Methodological Answer : Use density functional theory (DFT) to simulate molecular interactions and predict thermodynamic stability. Incorporate experimental data into geochemical software (e.g., PHREEQC) to model diagenetic pathways. Validate models through sensitivity analysis and cross-correlation with field data from ERT (electrical resistivity tomography) profiles .

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Implement factorial design experiments to identify critical parameters (e.g., reagent stoichiometry, reaction time). Use multivariate regression to optimize conditions. Apply quality-by-design (QbD) principles, including control charts for monitoring purity and yield trends. Document deviations in supplementary materials for transparency .

Methodological Frameworks

Q. What theoretical frameworks guide the study of this compound in biomarker research?

- Methodological Answer : Link research to organic geochemistry theories, such as the hopane/sterane ratio for thermal maturity assessment. Use conceptual frameworks like the "molecular clock" hypothesis to correlate structural modifications with geological timelines. Critically evaluate assumptions about stereochemical preservation during diagenesis .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing the environmental distribution of this compound in sediment cores?

- Methodological Answer : Apply spatial autocorrelation analysis to identify depositional patterns. Use principal component analysis (PCA) to reduce dimensionality in multi-proxy datasets. Report confidence intervals for concentration measurements and perform bootstrapping to address non-normal distributions .

Q. How should researchers present conflicting isotopic data for this compound in peer-reviewed manuscripts?

- Methodological Answer : Use error bars and heatmaps to visualize data variability. Discuss potential sources of error (e.g., contamination, instrumental drift) in the limitations section. Provide supplementary tables with raw δ¹³C values and reference materials. Propose follow-up experiments (e.g., compound-specific isotope analysis) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.